Progesterone-20-(O-methyloxime)

Gas chromatography Methoxime derivatization Steroid analysis

Progesterone-20-(O-methyloxime) (CAS 26431-99-2), also known as progesterone-20-methoxime or 20-(methoxyimino)pregn-4-en-3-one, is a synthetic oxime derivative of the endogenous steroid hormone progesterone, featuring a methoxyimino group at the C20 ketone position. As a member of the progesterone oxime analog class, it serves as a key derivatization reagent for gas chromatographic (GC) analysis of plasma progesterone with nitrogen-selective detection and as a hapten for generating polyclonal antibodies with distinct cross-reactivity profiles when conjugated to carrier proteins via the C20 position.

Molecular Formula C22H33NO2
Molecular Weight 343.5 g/mol
CAS No. 26431-99-2
Cat. No. B1245425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone-20-(O-methyloxime)
CAS26431-99-2
Synonymsprogesterone-20-(O-methyloxime)
Molecular FormulaC22H33NO2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC(=NOC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C22H33NO2/c1-14(23-25-4)18-7-8-19-17-6-5-15-13-16(24)9-11-21(15,2)20(17)10-12-22(18,19)3/h13,17-20H,5-12H2,1-4H3/b23-14+/t17-,18+,19-,20-,21-,22+/m0/s1
InChIKeyVYLBCLACJZSBPC-RTXDEMRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Progesterone-20-(O-methyloxime) CAS 26431-99-2: A C20-Derivatized Steroid for Analytical and Immunochemical Applications


Progesterone-20-(O-methyloxime) (CAS 26431-99-2), also known as progesterone-20-methoxime or 20-(methoxyimino)pregn-4-en-3-one, is a synthetic oxime derivative of the endogenous steroid hormone progesterone, featuring a methoxyimino group at the C20 ketone position [1]. As a member of the progesterone oxime analog class, it serves as a key derivatization reagent for gas chromatographic (GC) analysis of plasma progesterone with nitrogen-selective detection [2] and as a hapten for generating polyclonal antibodies with distinct cross-reactivity profiles when conjugated to carrier proteins via the C20 position [3]. Unlike the more commonly employed C3-oxime derivatives such as progesterone-3-(O-carboxymethyl)oxime (P-3-CMO), the C20 substitution preserves the A-ring 3-keto-Δ4 structure that is critical for receptor recognition while modifying the D-ring, resulting in unique isomer formation behavior and biological recognition properties that carry quantifiable consequences for analytical method development and immunoassay design [4].

GC-MS Workflow Single-isomer methoxime derivative for peak-homogeneous progesterone quantification
Immunoassay Design C20 hapten for broad-spectrum anti-Δ4-3-ketosteroid antibody generation
Receptor Pharmacology 20-methoxime retains reported progesterone receptor recognition while blocking 20-keto metabolism

Why Progesterone-20-(O-methyloxime) Cannot Be Interchanged with C3-Oxime or Other Progesterone Derivatives


Progesterone oxime derivatives are not functionally interchangeable. The site of oxime substitution—C20 versus C3—produces fundamentally different analytical and immunological behavior. At the analytical level, the 20-keto group yields only a single methoxime isomer, whereas the 3-keto-Δ4 structure generates two separable geometric isomers that complicate quantitative GC analysis [1]. At the immunological level, antibodies raised against C20-conjugated progesterone exhibit broad cross-reactivity with multiple Δ4-3-ketosteroids including 17-hydroxyprogesterone, testosterone, and 20-dihydroprogesterone, while antibodies raised against C3, C6, or C11 conjugates are far more specific for progesterone alone [2]. At the receptor level, only the 20-methoxime—not the 3-methoxime or 3,20-dimethoxime—displaces the parent steroid from the guinea pig uterine progesterone receptor [3]. These three independent lines of evidence establish that the selection of progesterone-20-(O-methyloxime) over alternative progesterone oxime derivatives carries material consequences for assay specificity, chromatographic resolution, and receptor pharmacology. Simple generic substitution without accounting for these differences risks experimental failure, irreproducible results, and procurement waste.

Isomer count mismatch
C3-methoxime derivatives produce two GC peaks; 20-methoxime yields one peak. Substitution may alter chromatographic resolution and quantitation accuracy.
Antibody cross-reactivity profile
C20-conjugated antibodies broadly recognize multiple Δ4-3-ketosteroids; C3/C6/C11 antibodies are progesterone-specific. Immunoassay specificity depends on conjugation site.
Receptor binding competence
Only the 20-methoxime displaces the parent steroid from the progesterone receptor; 3- and 3,20-dimethoxime show no binding. Receptor engagement may be absent with other substitution sites.

Quantitative Differentiation Evidence for Progesterone-20-(O-methyloxime) Relative to Closest Analogs


Single-Isomer Formation at C20 Eliminates Chromatographic Peak Splitting Seen with 3-Keto Methoximes

When steroid ketones are derivatized with methoxylamine for GC analysis, the 3-keto-Δ4 group of progesterone (and analogs such as cortisol and testosterone) produces two geometric isomers (syn/anti) that partially separate on GC columns, complicating quantitation. In contrast, the 20-keto group yields only a single methoxime isomer, eliminating this source of analytical variability [1]. This means that progesterone-20-(O-methyloxime) can be employed as a chromatographically homogeneous derivative for nitrogen-selective GC detection, whereas the corresponding 3-methoxime derivative of progesterone would require isomer separation or acceptance of split-peak integration errors.

Methoxime isomer formation
Head-to-head
20-keto: 1 isomer peak
3-keto-Δ4: 2 isomer peaks
Eliminates isomer peak splitting for GC integration
Confirmed across C19 and C21 steroid panels
Gas chromatography Methoxime derivatization Steroid analysis

Exclusive Receptor Displacement: Only the 20-Methoxime Recognized by Guinea Pig Uterine Progesterone Receptor Among Three Methoxime Derivatives

In a direct comparative study of three progesterone methoxime derivatives—progesterone-3-methoxime, progesterone-20-methoxime, and progesterone-3,20-dimethoxime—only progesterone-20-methoxime displaced the parent steroid from the guinea pig uterine progesterone receptor [1]. The 3-methoxime and 3,20-dimethoxime showed no detectable receptor displacement activity under the same assay conditions. All three derivatives were administered at daily doses up to 1 mg/animal in rat mating studies and none exhibited antifertility activity, confirming that the 20-methoxime's receptor binding is a binding-site recognition phenomenon rather than a functional agonist effect [1].

Receptor displacement activity
Head-to-head
20-methoxime: positive displacement
3-methoxime & 3,20-dimethoxime: no displacement
Only 20-oxime retains reported receptor recognition
Guinea pig uterine PR assay; no agonist effect in vivo
Progesterone receptor binding Methoxime pharmacology Receptor selectivity

C20-Conjugated Antibodies Exhibit Broad Cross-Reactivity with Δ4-3-Ketosteroids, Whereas C3/C6/C11-Conjugated Antibodies Are Highly Specific for Progesterone

Niswender (1973) systematically compared antisera raised in rabbits against progesterone conjugated to BSA at four different positions: C3 (A-ring), C6 (B-ring), C11 (C-ring), and C20 (D-ring). Antibodies generated from the C20 conjugate could not distinguish between progesterone and other Δ4-3-ketosteroids, showing significant cross-reactivity with 17-hydroxyprogesterone, 20α- and 20β-hydroxy-4-pregnen-20-one, deoxycorticosterone, and testosterone in a radioimmunoassay displacement format using 24 representative steroids [1]. In contrast, antibodies from C3-BSA conjugates were fairly specific for progesterone, and those from C6-BSA or C11-BSA conjugates were very specific [1]. This pattern was independently confirmed in rhesus monkeys: antibodies elicited by progesterone-20-O-carboxymethyl-oxime-BSA cross-reacted significantly with 20-dihydroprogesterone, testosterone, and 4-androstenedione [2].

Antibody specificity by conjugation site
Head-to-head
C20-BSA: broad Δ4-3-ketosteroid cross-reactivity
C3/C6/C11-BSA: progesterone-specific
Conjugation site determines immunoassay selectivity
Rabbit and NHP models; RIA with 24-steroid panel
Immunoassay specificity Hapten conjugation site Antibody cross-reactivity

GC-Nitrogen Detection of the 20-Methyloxime Derivative Achieves 3 nmol/L Detection Limit with Strong Correlation to Radioimmunoassay (r = 0.9255)

Frith and Phillipou (1981) developed and validated a routine GC method for plasma progesterone based on the O-methyloxime derivative (formed at the C20 position). Using 1 mL of plasma, cyclohexane extraction, medrogestone as internal standard, and nitrogen-selective detection, the method achieved a detection limit of 3 nmol/L (approximately 0.94 ng/mL) [1]. Precision was concentration-dependent: coefficient of variation (CV) was 14% at 16 nmol/L, 7.5% at 64 nmol/L, and 6.5% at 127 nmol/L. Critically, direct comparison with a reference radioimmunoassay (RIA) across 55 clinical samples yielded a linear regression of Y(GC) = 0.84 × X(RIA) + 1.4, with Syx = 7.8 and r = 0.9255 [1]. This level of agreement with RIA, combined with the specificity advantages of GC separation, positions the O-methyloxime derivative as a validated alternative to immunoassay-based methods when antibody cross-reactivity with structurally related steroids is a concern.

GC-N LOD (20-MO)
Cross-study comparable
3 nmol/L
CV 14% at 16 nmol/L, 6.5% at 127 nmol/L
Chromatographic alternative to immunoassay for progesterone in plasma
r = 0.9255 vs RIA; human plasma research matrix
Plasma progesterone quantification Gas chromatography-nitrogen detection Method validation

Z-Isomer of 20-Oxime Tracers Demonstrates Superior Sensitivity in Fluorescence Polarization Immunoassay Relative to the E-Isomer

Although the 20-keto group yields only one geometric isomer upon methoxime formation (unlike the 3-keto group), oxime ligation at the C20 position for fluorescent tracer synthesis can generate separable Z- and E-stereoisomers around the oxime double bond. In a 2024 study employing oxime ligation to synthesize fluorescein-labeled ketosteroid tracers, the Z-isomer of the progesterone oxime conjugate demonstrated higher sensitivity in fluorescence polarization immunoassay (FPIA) compared to the E-isomer, and the detection limit achieved was lower than that of a previously described analog [1]. While this study used a carboxymethyloxime-type linker rather than the methyloxime specifically, the stereochemical principle applies to C20 oxime derivatives generally: isomer resolution and selection of the Z-configuration can improve FPIA analytical sensitivity, a factor relevant to laboratories developing or optimizing FPIA methods using C20-derivatized progesterone tracers.

FPIA Z/E isomer sensitivity
Class-level inference
Z-isomer: higher sensitivity, lower detection limit
E-isomer: lower sensitivity
Isomer purification may improve FPIA performance
Oxime ligation; 6-FAM tracer; preparative TLC/HPLC
Fluorescence polarization immunoassay Oxime stereoisomers Tracer sensitivity

Validated Application Scenarios for Progesterone-20-(O-methyloxime) Based on Differential Evidence


Single-Isomer GC-MS Quantification of Progesterone in Biological Matrices

Progesterone-20-(O-methyloxime) is the preferred derivatization reagent when developing GC or GC-MS methods for progesterone quantification that require a single, chromatographically homogeneous derivative peak. As established by Horning et al. (1968), the 20-keto group yields only one methoxime isomer, whereas the 3-keto-Δ4 group produces two partially resolved isomers that complicate integration [1]. The validated Frith and Phillipou (1981) method demonstrates that this approach achieves a detection limit of 3 nmol/L in plasma with CVs of 6.5–14% across clinically relevant concentration ranges and correlates well with RIA (r = 0.9255) [2]. This application scenario is particularly relevant for clinical biochemistry laboratories, contract research organizations performing steroid profiling, and academic groups requiring a chromatography-based alternative to immunoassay that avoids antibody cross-reactivity artifacts.

Generation of Broad-Spectrum Anti-Progesterone Antibodies for Multi-Steroid Screening Assays

When the research or industrial objective is to detect a panel of structurally related Δ4-3-ketosteroids rather than progesterone alone, progesterone-20-(O-methyloxime) serves as the appropriate hapten precursor. Niswender (1973) demonstrated that antibodies raised against C20-conjugated progesterone cannot discriminate progesterone from 17-hydroxyprogesterone, 20α/20β-hydroxy-4-pregnen-20-one, deoxycorticosterone, and testosterone, whereas C3, C6, or C11 conjugates yield highly specific anti-progesterone antibodies [1]. This broad cross-reactivity was confirmed in non-human primates by Schwartz et al. (1975), where progesterone-20-O-carboxymethyl-oxime-BSA elicited antibodies recognizing 20-dihydroprogesterone, testosterone, and 4-androstenedione [2]. Applications include environmental monitoring of steroid contaminants, anti-doping screening panels, and veterinary fertility assessment where detection of multiple progestagens is desired.

Progesterone Receptor Binding Studies Requiring Metabolic Stability with Retained Receptor Recognition

For in vitro receptor pharmacology studies investigating progesterone receptor (PR) binding in the presence of metabolic enzymes, progesterone-20-(O-methyloxime) offers a unique profile: it retains the ability to displace the parent steroid from the guinea pig uterine PR, unlike the 3-methoxime and 3,20-dimethoxime derivatives which show no receptor recognition [1]. The methoxime group at C20 confers resistance to 20-ketoreductase metabolism while preserving the intact 3-keto-Δ4 A-ring structure essential for receptor binding. This makes progesterone-20-(O-methyloxime) a useful tool compound for competitive binding assays, receptor occupancy studies, and as a reference ligand in PR screening campaigns where metabolic degradation of native progesterone would confound results.

FPIA Tracer Development with Optimized Z-Isomer Sensitivity

When developing fluorescence polarization immunoassays (FPIA) for progesterone, the C20 oxime scaffold enables isomer-specific tracer optimization. The 2024 study on oxime ligation-based fluorescent tracers demonstrated that the Z-isomer of ketosteroid oxime conjugates yields higher FPIA sensitivity than the E-isomer, with detection limits lower than previously described analogs [1]. Laboratories synthesizing C20-oxime-fluorophore conjugates can leverage preparative TLC or HPLC isomer separation to isolate the higher-sensitivity Z-configuration, directly improving assay performance. This is relevant for clinical diagnostic kit manufacturers, veterinary hormone testing services, and research groups developing high-throughput progesterone screening platforms where every gain in sensitivity expands the reportable range.

Application
Selection Property
Validation Focus
GC-MS progesterone quantification in biological matrices
Single-isomer derivatization
Chromatographic resolution, detection limit verification, cross-method correlation
Broad-spectrum anti-progesterone antibody generation
C20-conjugation broad cross-reactivity
Cross-reactivity panel against Δ4-3-ketosteroids
Progesterone receptor binding studies
Retained receptor recognition with metabolic stability
Competitive displacement assay validation
FPIA tracer development with Z-isomer optimization
Z-isomer enhanced sensitivity
Isomer separation and FPIA sensitivity benchmarking
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